molecular formula C15H24O B14641357 1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 55770-99-5

1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14641357
CAS No.: 55770-99-5
M. Wt: 220.35 g/mol
InChI Key: HUGUBODROXLMIZ-UHFFFAOYSA-N
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Description

1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methyl and butenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclohexene ring.

    Alkylation reactions: to introduce the methyl and butenyl groups.

    Oxidation and reduction reactions: to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include:

    Catalytic reactions: to enhance reaction rates and selectivity.

    Purification techniques: such as distillation and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. These interactions can include:

    Binding to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Pathway modulation: Influencing metabolic or signaling pathways to achieve desired outcomes.

Comparison with Similar Compounds

1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be compared with similar compounds such as:

Properties

CAS No.

55770-99-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-[4,6-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C15H24O/c1-6-10(2)8-14-9-11(3)7-12(4)15(14)13(5)16/h6,9,12,14-15H,7-8H2,1-5H3

InChI Key

HUGUBODROXLMIZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CC(C1C(=O)C)C)C

Origin of Product

United States

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